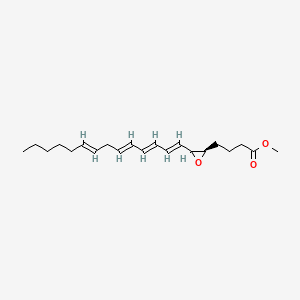
Leukotriene A methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leukotriene A methyl ester is a derivative of leukotriene A4, which belongs to the family of eicosanoid inflammatory mediators. These compounds are produced in leukocytes by the oxidation of arachidonic acid and the essential fatty acid eicosapentaenoic acid by the enzyme arachidonate 5-lipoxygenase . This compound is an important intermediate in the biosynthesis of other leukotrienes, which play crucial roles in inflammatory and immune responses .
Méthodes De Préparation
The synthesis of leukotriene A methyl ester involves several steps. One common method includes the stereoselective synthesis of (2E,4Z,7Z)-2,4,7-tridecatrienol, a key intermediate. This is achieved via alumina-promoted rearrangement of ethyl (7Z)-3,4,7-tridecatrienoate to ethyl (2E,4Z,7Z)-2,4,7-tridecatrienoate . The intermediate is then converted to this compound through a series of reactions involving solid-phase peptide synthesis to make glutathione with heavy isotopes in the cysteinyl residue and reaction of this tripeptide with commercially available this compound .
Analyse Des Réactions Chimiques
Leukotriene A methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form leukotriene B4, which is an important leukocyte activator.
Reduction: Reduction reactions can modify its structure, affecting its biological activity.
Substitution: Substitution reactions can introduce different functional groups, altering its properties and reactivity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include leukotriene B4 and other derivatives that play roles in inflammatory responses .
Applications De Recherche Scientifique
Leukotriene A methyl ester has several scientific research applications:
Mécanisme D'action
Leukotriene A methyl ester exerts its effects by being converted into other leukotrienes, such as leukotriene B4 and cysteinyl leukotrienes (leukotriene C4, leukotriene D4, and leukotriene E4). These leukotrienes act on specific G protein-coupled receptors, such as BLT1/2 and CysLT1/2, to mediate inflammatory and immune responses . The molecular targets include leukocytes, where they promote chemotaxis, aggregation, and the release of inflammatory mediators .
Comparaison Avec Des Composés Similaires
Leukotriene A methyl ester is unique compared to other leukotrienes due to its role as an intermediate in the biosynthesis of various leukotrienes. Similar compounds include:
Leukotriene B4: A potent leukocyte activator involved in inflammation.
Leukotriene C4, D4, and E4:
This compound stands out due to its pivotal role in the biosynthetic pathway, making it a crucial compound for studying leukotriene-related processes and developing therapeutic agents targeting leukotriene pathways .
Propriétés
Numéro CAS |
75879-18-4 |
|---|---|
Formule moléculaire |
C21H32O3 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
methyl 4-[(2R)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7+,11-10+,13-12+,16-14+/t19?,20-/m1/s1 |
Clé InChI |
WTKAVFHPLJFCMZ-WUHFFIFTSA-N |
SMILES |
CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |
SMILES isomérique |
CCCCC/C=C/C/C=C/C=C/C=C/C1[C@H](O1)CCCC(=O)OC |
SMILES canonique |
CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |
Synonymes |
leukotriene A methyl ester leukotriene A methyl ester, (2alpha,3beta(1E,3E,5Z,8Z))-(+-)-isomer leukotriene A methyl ester, (2S-(2alpha,3beta(1E,3E,5Z,8Z)))-isomer leukotriene A4 methyl ester LTA4 ME methyl-(11,12,14,15-(2)H4)-oxidoeicosatetraenoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


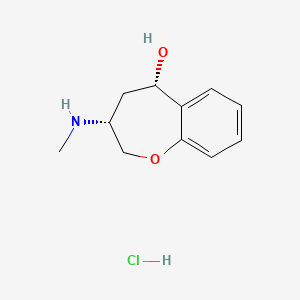
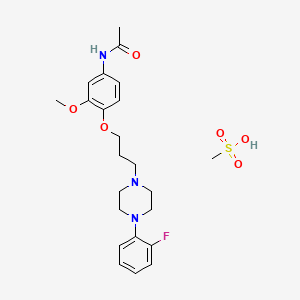
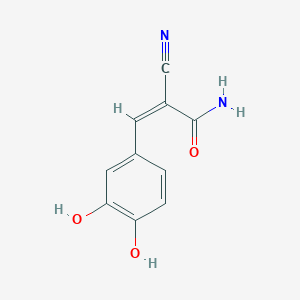
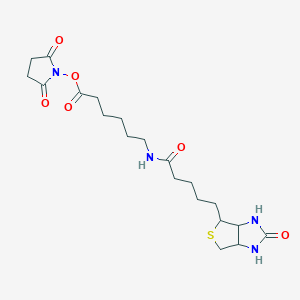
![N-[[(6-methyl-2-pyridinyl)amino]-oxomethyl]benzamide](/img/structure/B1236132.png)
![4-[[[[2-(3-Pyridinyl)-1-piperidinyl]amino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1236133.png)
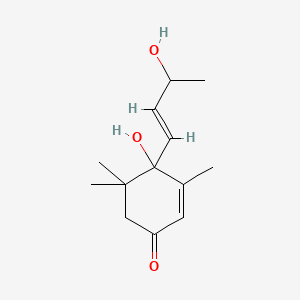
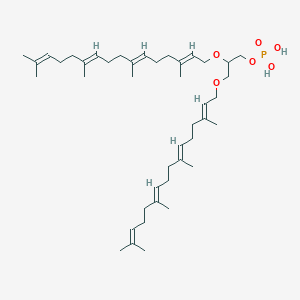

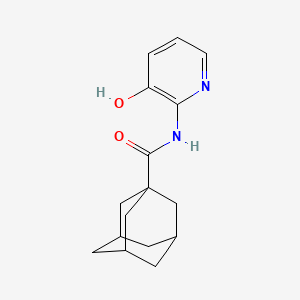
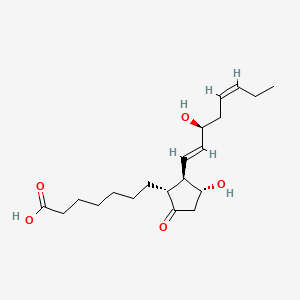
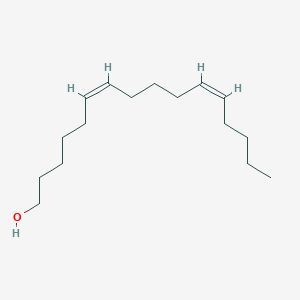
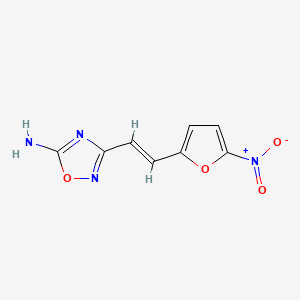
![(2R,3AS,6R,7AS)-N-(2-{1-[Amino(imino)methyl]-2,5-dihydro-1H-pyrrol-3-YL}ethyl)-6-hydroxy-1-{N-[(2S)-2-hydroxy-3-phenylpropanoyl]phenylalanyl}octahydro-1H-indole-2-carboxamide](/img/structure/B1236148.png)
